molecular formula C20H19NO4 B5758105 N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(2-methylphenoxy)acetamide

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(2-methylphenoxy)acetamide

Cat. No. B5758105
M. Wt: 337.4 g/mol
InChI Key: MSGSXOCIYWXVBT-UHFFFAOYSA-N
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Description

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(2-methylphenoxy)acetamide is a chemical compound that belongs to the class of chromenone derivatives. It has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(2-methylphenoxy)acetamide is not fully understood, but it is believed to involve the modulation of certain biological pathways and targets. In the case of its potential anticancer activity, it is believed to induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways. In the case of its potential modulation of the GABA-A receptor, it is believed to enhance the activity of the receptor, leading to increased inhibition of neuronal activity and reduced anxiety and sleep disturbances.
Biochemical and Physiological Effects:
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(2-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects in laboratory experiments. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells, modulate the activity of certain enzymes and receptors, and induce apoptosis. In vivo studies have demonstrated its potential to reduce anxiety and sleep disturbances in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(2-methylphenoxy)acetamide in laboratory experiments include its high purity, stability, and potential to modulate various biological targets. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research and development of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(2-methylphenoxy)acetamide. These include further studies to elucidate its mechanism of action and potential side effects, optimization of its synthesis method to improve yield and efficiency, and exploration of its potential applications in other scientific research fields, such as neuropharmacology and drug discovery.
In conclusion, N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(2-methylphenoxy)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and limitations in various scientific research fields.

Synthesis Methods

The synthesis of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(2-methylphenoxy)acetamide can be achieved through various methods, including the reaction of 4,7-dimethyl-2-oxo-2H-chromene-6-carboxylic acid with 2-methylphenol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by the reaction with N-(2-bromoacetyl)-4,7-dimethyl-2-oxo-2H-chromen-6-amine in the presence of a base, such as triethylamine. This method can yield N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(2-methylphenoxy)acetamide with high purity and yield.

Scientific Research Applications

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(2-methylphenoxy)acetamide has been explored for its potential applications in various scientific research fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth and proliferation of cancer cells. In pharmacology, it has been studied for its potential to modulate the activity of certain receptors, such as the GABA-A receptor, which is involved in the regulation of anxiety and sleep. In biochemistry, it has been explored for its potential to modulate the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitter activity.

properties

IUPAC Name

N-(4,7-dimethyl-2-oxochromen-6-yl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-12-6-4-5-7-17(12)24-11-19(22)21-16-10-15-13(2)9-20(23)25-18(15)8-14(16)3/h4-10H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGSXOCIYWXVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2C)OC(=O)C=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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